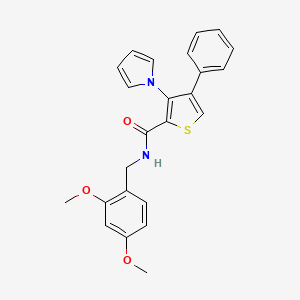

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research in the field of synthetic chemistry has explored the synthesis and characterization of compounds with structural similarities to the specified molecule. For instance, the development of new synthesis methods for thiophene derivatives showcases the interest in understanding and manipulating the chemical properties of such compounds for various applications, including materials science and medicinal chemistry (Spoorthy et al., 2021; Talupur et al., 2021).

Characterization and Properties

Detailed characterization of these compounds, including their crystal structure and physicochemical properties, has been a subject of interest. Studies have utilized techniques such as NMR, IR, and single-crystal X-ray diffraction to elucidate the structures and bonding characteristics of thiophene-based molecules (Prabhuswamy et al., 2016).

Antimicrobial and Biological Activity

Antimicrobial Activity

Some derivatives of thiophene and pyrrole have been investigated for their antimicrobial properties. This research contributes to the search for new antimicrobial agents with potentially unique mechanisms of action (Spoorthy et al., 2021; Talupur et al., 2021).

Biological Evaluation

Docking studies and biological evaluation of thiophene-based compounds indicate their potential for bioactivity, leading to further investigation into their mechanisms of action and potential therapeutic applications (Talupur et al., 2021).

Material Science Applications

Polymeric Materials

The incorporation of thiophene and pyrrole units into polymeric materials has been explored for enhancing material properties such as thermal stability, solubility, and electronic characteristics. These studies are crucial for developing advanced materials for electronics, coatings, and other technological applications (Hsiao et al., 2000; Hsiao et al., 1999).

Analytical Chemistry Applications

Chemical Transformations

Research into the chemical transformations of related compounds, such as those involving thiophene and pyrrole derivatives, aids in understanding their reactivity and potential as intermediates in synthesis or as functional materials (Wang et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .

Mode of Action

The compound acts as an inhibitor of the GATA family proteins, specifically targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 .

Biochemical Pathways

The compound significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . This action affects the Th2 cytokine production pathway, leading to the inhibition of the expression and production of Th2 cytokines .

Result of Action

The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects could potentially influence immune responses, given the role of Th2 cells and cytokines in the immune system.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-28-19-11-10-18(21(14-19)29-2)15-25-24(27)23-22(26-12-6-7-13-26)20(16-30-23)17-8-4-3-5-9-17/h3-14,16H,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCGEKTZOOXEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935203.png)

![7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2935210.png)

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2935215.png)

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)

![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)

![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)